REACTION_CXSMILES
|
[CH:1]([N:4]1[CH:9]2[CH2:10][CH2:11][CH:5]1[CH2:6][C:7](=O)[CH2:8]2)([CH3:3])[CH3:2].N1C=CC=CC=1.Cl.[NH2:20][OH:21]>C(O)C>[CH:1]([N:4]1[CH:9]2[CH2:10][CH2:11][CH:5]1[CH2:6][C:7](=[N:20][OH:21])[CH2:8]2)([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C2CC(CC1CC2)=O
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
8.81 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with diethyl ether leaving a solid, which
|
Type
|
CUSTOM
|
Details
|
was partitioned between dichloromethane and sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layers dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C2CC(CC1CC2)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |